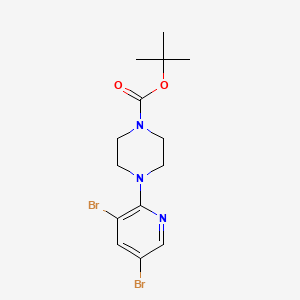

Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at position 1 and a 3,5-dibromopyridin-2-yl substituent at position 3.

Properties

IUPAC Name |

tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRLOFXPVBYRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Using Halogenated Pyridines

A common approach involves reacting a halogenated pyridine derivative bearing bromines at the 3 and 5 positions with tert-butyl piperazine-1-carboxylate under basic conditions.

-

- Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate or potassium hydrogencarbonate

- Temperature: 70–85°C

- Time: 1–16 hours

Procedure:

The halogenated pyridine (e.g., 2-chloro-3,5-dibromopyridine) is mixed with tert-butyl piperazine-1-carboxylate and potassium carbonate in DMF. The mixture is heated to 80–100°C for several hours, allowing nucleophilic substitution of the halogen by the piperazine nitrogen. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated to yield the protected piperazinyl-pyridine intermediate.Yield and purity:

Yields for similar reactions with nitro-substituted pyridines under these conditions range from 90% to near quantitative (100%), indicating high efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination or related cross-coupling methods are also employed to attach the piperazine moiety to the dibromopyridine ring.

- Catalyst: 10% Palladium on activated carbon or palladium complexes

- Hydrogenation: Sometimes used post-reaction for reduction of nitro groups if present

- Solvent: Methanol, ethanol, ethyl acetate, or tetrahydrofuran (THF)

Conditions: Room temperature to 70°C, under hydrogen atmosphere or inert gas, for 0.5 to 20 hours

Example:

A mixture of 2-bromo-5-nitropyridine, tert-butyl piperazine-1-carboxylate, potassium carbonate, and tetrabutylammonium iodide in DMSO is heated to 50°C for 3 hours. The product is isolated by precipitation and filtration. Subsequent catalytic hydrogenation with Raney nickel or Pd/C under hydrogen atmosphere reduces the nitro group to an amino group, yielding the aminopyridinyl piperazine derivative.Advantages:

This method provides a versatile route to substituted pyridinyl piperazines, allowing further functional group transformations.

Photocatalytic One-Step Synthesis

A novel, environmentally friendly approach involves photocatalytic coupling using acridine salt as a visible-light photocatalyst.

- Reagents: 2-aminopyridine, tert-butyl piperazine-1-carboxylate, acridine salt photocatalyst, and an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide)

- Solvent: Anhydrous dichloroethane

Conditions: Oxygen atmosphere, blue LED light irradiation, room temperature, 10 hours

Procedure:

The reactants are combined in dichloroethane, purged with oxygen, and irradiated with blue LED light to promote the coupling reaction. After completion, the mixture is purified by column chromatography to yield the target compound with high purity and yields up to 95%.-

- One-step synthesis shortens the pathway

- Avoids heavy metals and hydrogen gas

- Environmentally friendly and cost-effective

- Reduced byproduct formation

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-chloro-3,5-dibromopyridine, Boc-piperazine, K2CO3 | DMF, DMSO | 70–100°C, 1–16 h | 90–100 | High yield, straightforward workup |

| Pd-Catalyzed Cross-Coupling | 2-bromo-5-nitropyridine, Boc-piperazine, Pd/C, K2CO3 | Methanol, EtOAc, THF | 20–70°C, H2 atmosphere, 0.5–20 h | 68–98 | Requires hydrogenation step if nitro present |

| Photocatalytic Coupling | 2-aminopyridine, Boc-piperazine, acridine salt, oxidant | Anhydrous dichloroethane | Blue LED light, O2 atmosphere, RT, 10 h | 95 | Green chemistry, metal-free, one-step |

Research Findings and Notes

The nucleophilic substitution method is well-established and yields are consistently high when using potassium carbonate as base in polar aprotic solvents like DMF or DMSO. Temperature control is critical to avoid decomposition.

Palladium-catalyzed methods offer flexibility in functional group tolerance and can be combined with hydrogenation to convert nitro groups to amines, enabling further derivatization. However, they require careful handling of hydrogen gas and metal catalysts.

The photocatalytic method represents a significant advancement in green chemistry for this class of compounds, eliminating the need for metal catalysts and hydrogen gas, reducing reaction steps, and improving overall yield and safety.

Purification is generally achieved by standard aqueous workup followed by extraction and column chromatography or recrystallization.

The tert-butyl carbamate protecting group remains stable under these reaction conditions and facilitates isolation of the product as a solid.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dibromopyridine moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl piperazine-1-carboxylate scaffold is a versatile intermediate in medicinal chemistry. Key structural variations among analogs include:

Key Observations :

- Halogenated Derivatives : The target compound’s 3,5-dibromopyridin-2-yl group distinguishes it from fluorinated analogs (e.g., ), where fluorine’s smaller size and lower polarizability reduce steric hindrance and alter electronic properties .

- Heterocyclic Substituents : Thiazole () and oxadiazole () substituents introduce sulfur or oxygen heteroatoms, respectively, which can participate in hydrogen bonding or π-π stacking interactions .

Physicochemical and Crystallographic Properties

- Lipophilicity : Bromine atoms increase molecular weight and logD values compared to fluorinated analogs () .

- Crystal Packing: The tert-butyl group and pyridine ring influence packing patterns. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group P 21/c (), while halogen bonding in the target compound may lead to distinct packing motifs .

Research Tools and Software

Biological Activity

Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate (CAS Number: 1223432-03-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C14H19Br2N3O2

- Molecular Weight : 386.12 g/mol

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a dibromopyridine moiety, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects.

Anticancer Activity

Research has suggested that piperazine derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death. The specific mechanisms for this compound remain to be fully elucidated but warrant further investigation.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The presence of the dibromopyridine moiety may enhance the affinity of the compound for certain neurotransmitter receptors. Studies exploring the effects on dopaminergic and serotonergic systems could provide insights into its potential as a treatment for neurological disorders.

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperazine Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Dibromopyridine Moiety : This may involve electrophilic bromination or coupling reactions with brominated pyridine derivatives.

- Carboxylate Formation : The final step involves esterification or carboxylic acid activation to yield the carboxylate form.

Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in low micromolar ranges. |

| Study B | Showed cytotoxic effects on cancer cell lines with IC50 values indicating significant growth inhibition. |

| Study C | Investigated neuropharmacological effects, suggesting potential modulation of serotonin receptors. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate, and how can intermediates be purified?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate derivatives and halogenated pyridines. For analogous compounds, tert-butyl-protected intermediates are purified via column chromatography using gradients of ethyl acetate/methanol (e.g., 25:1 v/v with 0.25% triethylamine) to suppress tailing and improve resolution . Boc-protected intermediates may require recrystallization from ethanol/water mixtures to remove unreacted starting materials.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm piperazine-pyridine connectivity and Boc-group retention.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for further reactions).

- Elemental analysis to verify stoichiometry, particularly for bromine content (expected ~35% by mass).

- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated for tert-butyl diazoacetylpiperazine derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for introducing dibromopyridyl groups to the piperazine ring?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to model transition states and identify steric/electronic barriers in bromopyridine coupling. ICReDD’s integrated computational-experimental workflows suggest iterative optimization via reaction path searches and sensitivity analysis of parameters like temperature, solvent polarity, and catalyst loading .

- Apply machine learning to historical reaction data (e.g., yields, byproducts) to predict optimal solvent systems (e.g., DMF vs. THF) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HPLC retention times)?

- Methodological Answer :

- Dynamic NMR studies at variable temperatures to detect conformational exchange in the piperazine ring or hindered rotation in the dibromopyridyl moiety.

- LC-MS/MS to identify trace impurities or degradation products (e.g., de-Boc derivatives) that may skew HPLC results.

- Cross-validation with synthetic controls : Prepare and analyze derivatives (e.g., mono-brominated analogs) to isolate spectral contributions from specific substituents .

Q. How can researchers mitigate competing side reactions during functionalization of the dibromopyridyl group?

- Methodological Answer :

- In situ monitoring via Raman spectroscopy to track bromine substitution kinetics and detect intermediates.

- Protecting group strategies : Temporarily mask the piperazine nitrogen with alternative groups (e.g., Fmoc) to prevent undesired nucleophilic attack during pyridine functionalization.

- Directed ortho-metalation : Use lithiation or palladium-catalyzed cross-coupling to selectively modify the pyridine ring while preserving the Boc-piperazine core .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and respiratory protection (N95 mask) due to potential acute oral toxicity (Category 4, H302) .

- Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the Boc group.

- Decontamination : Use ethanol/water mixtures for spills, followed by neutralization with sodium bicarbonate .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

- Detailed reaction logs : Record exact solvent batch numbers, humidity levels, and equipment calibration data.

- Open-source spectral libraries : Share raw NMR/HPLC files in public repositories (e.g., Zenodo) to enable cross-lab validation.

- Automated synthesis platforms : Utilize capsule-based systems with pre-programmed temperature/pressure profiles to minimize human error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.